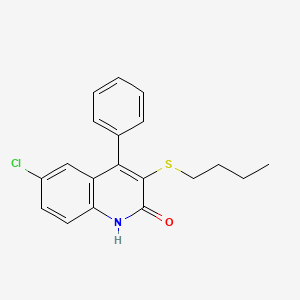![molecular formula C16H19NO3 B11612930 (4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11612930.png)
(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンは、オキサゾール類に属する合成有機化合物です。オキサゾール類は、酸素原子と窒素原子を1つずつ含む五員環複素環化合物です。この特定の化合物は、オキサゾール環にペンチロキシベンジリデン基が結合しているという独特の構造が特徴です。
合成方法
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、3-メチル-1,2-オキサゾール-5(4H)-オンや4-(ペンチロキシ)ベンズアルデヒドなどの適切な出発物質を選択することから始まります。
縮合反応: 合成における重要な手順は、3-メチル-1,2-オキサゾール-5(4H)-オンと4-(ペンチロキシ)ベンズアルデヒドとの縮合反応です。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、ベンジリデン結合の形成が促進されます。
反応条件: 反応は、通常、エタノールやメタノールなどの適切な溶媒中で還流条件下で行われ、出発物質が目的の生成物に完全に変換されるようにします。
精製: 反応が完了したら、生成物を再結晶またはカラムクロマトグラフィーなどの手法を用いて精製し、純粋な(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンを得ます。
化学反応解析
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤の存在下で酸化反応を起こす可能性があり、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、ベンジリデン基が対応するアルコールに還元されます。
置換: この化合物は、置換反応に参加することができ、ベンジリデン部分の官能基が、適切な試薬と条件を用いて他の基に置き換わります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸が生成される場合もあれば、還元によってアルコールが生成される場合もあります。
科学研究への応用
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンは、以下を含む様々な科学研究分野で応用されています。
化学: この化合物は、より複雑な分子の合成における構成要素として、また有機合成における試薬として使用されています。
医学: この化合物は、特定の分子標的に対する相互作用能力など、潜在的な薬理学的性質について研究されています。
産業: 産業分野では、新しい材料の開発や、他の化学物質の生産における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(pentyloxy)benzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents. Studies may focus on its effects on cellular processes and its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as improving thermal stability, mechanical strength, or chemical resistance.
作用機序
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子経路は、化合物の特定の用途と標的によって異なります。
類似化合物の比較
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンは、以下のような他の類似化合物と比較することができます。
(4E)-3-メチル-4-[4-(メトキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オン: この化合物は、ペンチロキシ基の代わりにメトキシ基を持ち、化学的および生物学的性質が異なる可能性があります。
(4E)-3-メチル-4-[4-(エトキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オン: エトキシ誘導体は、ペンチロキシ誘導体と比較して、反応性や相互作用が異なる可能性があります。
(4E)-3-メチル-4-[4-(ブトキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オン: ブトキシ誘導体は、その性質において潜在的な差異がある、別の類似化合物です。
(4E)-3-メチル-4-[4-(ペンチロキシ)ベンジリデン]-1,2-オキサゾール-5(4H)-オンの独自性は、様々な用途における反応性や相互作用に影響を与える、その特定の構造的特徴にあります。
類似化合物との比較
Similar Compounds
- (4E)-4-[(dimethylamino)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- (4E)-4-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methylene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
What sets (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE apart from similar compounds is its specific substitution pattern. The presence of the 3-methyl group and the 4-{[4-(pentyloxy)phenyl]methylidene} moiety imparts unique chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
(4E)-3-methyl-4-[(4-pentoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-10-19-14-8-6-13(7-9-14)11-15-12(2)17-20-16(15)18/h6-9,11H,3-5,10H2,1-2H3/b15-11+ |
InChIキー |
RKNZKLVITBLWRY-RVDMUPIBSA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B11612851.png)
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11612857.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612858.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B11612873.png)
![N-tert-butyl-3-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11612879.png)
![ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11612887.png)
![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11612893.png)
![2-chloro-3-[1-(2-chlorobenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B11612901.png)

![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)

![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![N-(4-{[4-cyano-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazol-1-yl]amino}phenyl)acetamide](/img/structure/B11612962.png)
